molecular formula C13H24O3 B14229721 Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1) CAS No. 821782-47-2

Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1)

Katalognummer: B14229721
CAS-Nummer: 821782-47-2
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: TXAITAKIVHQTDF-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is a complex organic compound characterized by its unique structure, which includes an acetic acid moiety and a nonanol derivative with an ethenylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a nonanol derivative with acetic acid under controlled conditions to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its incorporation into metabolic pathways or its conversion to active metabolites. The pathways involved can vary depending on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid–(3R)-5-ethenylidenenonan-2-ol
  • Acetic acid–(3R)-5-ethenylidenenonan-4-ol
  • Acetic acid–(3R)-5-ethenylidenenonan-5-ol

Uniqueness

Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

821782-47-2

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

InChI

InChI=1S/C11H20O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h11-12H,2,4,6-9H2,1,3H3;1H3,(H,3,4)/t11-;/m1./s1

InChI-Schlüssel

TXAITAKIVHQTDF-RFVHGSKJSA-N

Isomerische SMILES

CCCCC(=C=C)C[C@@H](CC)O.CC(=O)O

Kanonische SMILES

CCCCC(=C=C)CC(CC)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.